molecular formula C26H43NO2 B1263165 Dmhca

Dmhca

Cat. No.: B1263165
M. Wt: 401.6 g/mol
InChI Key: NDGUBXOBXSPVHJ-LXVLQKCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N,N-Dimethyl-3β-hydroxycholenamide involves several steps. One common method includes the reaction of cholenic acid with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N,N-Dimethyl-3β-hydroxycholenamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3β-hydroxycholenamide involves its selective activation of liver X receptors. These receptors play a crucial role in regulating intracellular cholesterol levels and inflammation. By activating the cholesterol efflux arm of the liver X receptor pathway, N,N-Dimethyl-3β-hydroxycholenamide promotes the removal of excess cholesterol from cells without stimulating triglyceride synthesis . This action helps restore cholesterol homeostasis and reduce inflammation, particularly in diabetic conditions .

Properties

Molecular Formula

C26H43NO2

Molecular Weight

401.6 g/mol

IUPAC Name

(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylpentanamide

InChI

InChI=1S/C26H43NO2/c1-17(6-11-24(29)27(4)5)21-9-10-22-20-8-7-18-16-19(28)12-14-25(18,2)23(20)13-15-26(21,22)3/h7,17,19-23,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,25+,26-/m1/s1

InChI Key

NDGUBXOBXSPVHJ-LXVLQKCJSA-N

Isomeric SMILES

C[C@H](CCC(=O)N(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(CCC(=O)N(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Synonyms

DMHCA cpd
N,N-dimethyl-3-HOChNH2
N,N-dimethyl-3-hydroxy-5-cholenamide
N,N-dimethyl-3beta-hydroxycholenamide

Origin of Product

United States

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